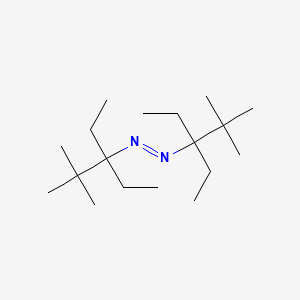
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene is an organic compound characterized by its unique structure, which includes two 3-ethyl-2,2-dimethylpentan-3-yl groups connected by a diazene (N=N) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene typically involves the coupling of two 3-ethyl-2,2-dimethylpentan-3-yl groups through a diazene linkage. One common method involves the use of azo coupling reactions, where diazonium salts react with aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene exerts its effects involves the interaction of its diazene linkage with various molecular targets. The diazene group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene: shares similarities with other diazene compounds, such as azobenzene and diazene derivatives.
Azobenzene: Known for its photoisomerization properties, azobenzene is used in various applications, including molecular switches and sensors.
Diazene Derivatives: These compounds have diverse applications in organic synthesis and materials science.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique properties and reactivity. Its bulky substituents and diazene linkage make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
53733-09-8 |
|---|---|
Molekularformel |
C18H38N2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(12-2,15(5,6)7)19-20-18(13-3,14-4)16(8,9)10/h11-14H2,1-10H3 |
InChI-Schlüssel |
YMOGCSIIMZPGIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)(C)C)N=NC(CC)(CC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
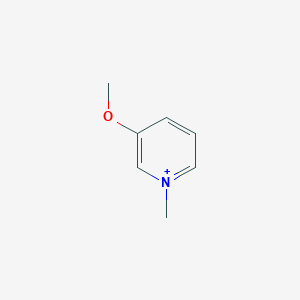

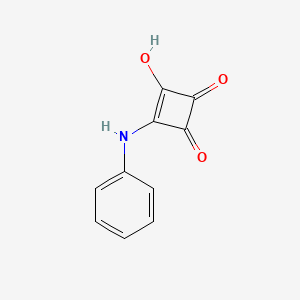
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
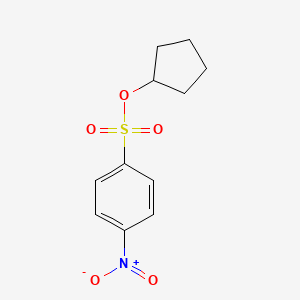


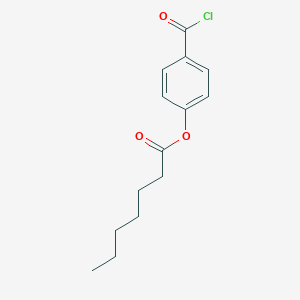
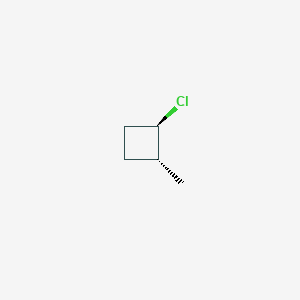

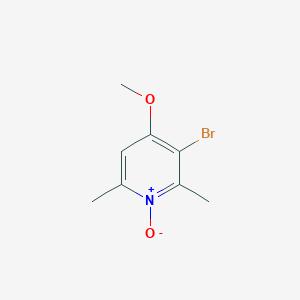
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
